N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-fluorobenzamide

Kinase inhibition Angiogenesis Computational target prediction

N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-fluorobenzamide (CAS 590396-63-7, molecular formula C23H18FN3O2S, molecular weight 419.47 g/mol) is a benzoxazole-based acylthiourea derivative. Computational profiling from the ZINC database (ZINC35860741) reveals a calculated logP of 5.905, 2 hydrogen bond donors, 5 hydrogen bond acceptors, and a fraction sp3 of 0.13.

Molecular Formula C23H18FN3O2S
Molecular Weight 419.5 g/mol
CAS No. 590396-63-7
Cat. No. B12888458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-fluorobenzamide
CAS590396-63-7
Molecular FormulaC23H18FN3O2S
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC(=CC=C4)F)C
InChIInChI=1S/C23H18FN3O2S/c1-13-5-3-8-18(14(13)2)22-26-19-12-17(9-10-20(19)29-22)25-23(30)27-21(28)15-6-4-7-16(24)11-15/h3-12H,1-2H3,(H2,25,27,28,30)
InChIKeyZNTCWBSJHLOBNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-fluorobenzamide (CAS 590396-63-7) Procurement-Relevant Physicochemical and Target Profiling Overview


N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-fluorobenzamide (CAS 590396-63-7, molecular formula C23H18FN3O2S, molecular weight 419.47 g/mol) is a benzoxazole-based acylthiourea derivative . Computational profiling from the ZINC database (ZINC35860741) reveals a calculated logP of 5.905, 2 hydrogen bond donors, 5 hydrogen bond acceptors, and a fraction sp3 of 0.13 [1]. Similarity Ensemble Approach (SEA) predictions based on ChEMBL 20 suggest potential affinity for several kinase targets, including VEGFR2 (KDR, p-value 28), PDGFRA (p-value 42), MST1R (p-value 65), and MET (p-value 114) [1]. The compound has not been reported in any clinical trials to date [1].

Why N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-fluorobenzamide Cannot Be Interchanged with Close Analogs


Within the benzoxazole acylthiourea series, subtle modifications—including the position and identity of substituents on the terminal benzamide ring—are known to profoundly influence target engagement, potency, and selectivity. Structure-activity relationship (SAR) studies on related benzoxazole acylthiourea scaffolds have demonstrated that the nature of the substituent (e.g., fluoro vs. chloro vs. methoxy) and its positional isomerism (ortho vs. meta vs. para) can alter DUSP1 inhibitory activity [1]. Consequently, even closely related analogs such as the 4-fluorobenzamide positional isomer (CAS 590396-72-8) or the 3-chlorobenzamide analog (CAS 590396-64-8) cannot be assumed to exhibit equivalent pharmacological or physicochemical properties. The specific 3-fluoro substitution pattern on the benzamide ring of CAS 590396-63-7 represents a structurally defined point of differentiation that may impact hydrogen bonding, metabolic stability, and target binding relative to its in-class comparators [1].

Quantitative Differentiation Evidence for N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-fluorobenzamide Against Closest Analogs


Computational Kinase Target Engagement Profile: SEA Predictions for VEGFR2, PDGFRA, MST1R, and MET

ZINC SEA analysis of CAS 590396-63-7 predicts potential interaction with VEGFR2 (KDR) at a p-value of 28, PDGFRA at p-value 42, MST1R at p-value 65, and MET at p-value 114 [1]. While no direct experimental IC50 values exist for this specific compound against these targets, the predicted multi-kinase profile distinguishes it from the series baseline. In contrast, the 3-chloro analog (CAS 590396-64-8) would be expected to display altered binding due to differences in halogen bonding and steric properties, although no comparative prediction data are available.

Kinase inhibition Angiogenesis Computational target prediction VEGFR2

Physicochemical Differentiation: Molecular Weight and Calculated logP vs. 3-Chloro Analog

CAS 590396-63-7 exhibits a molecular weight of 419.47 g/mol and a calculated logP of 5.905 [1]. By comparison, the 3-chloro analog (CAS 590396-64-8) has a molecular weight of 435.93 g/mol , representing a 16.46 g/mol increase attributable to chlorine substitution for fluorine. The lower molecular weight of the 3-fluoro compound may confer improved membrane permeability based on Lipinski guidelines, while the fluorine atom's higher electronegativity relative to chlorine may enhance metabolic stability, though no direct comparative metabolic stability data exist for these specific compounds [2].

Physicochemical properties Drug-likeness logP Lead optimization

Positional Isomer Differentiation: 3-Fluoro vs. 4-Fluoro Substitution on Benzamide Ring

CAS 590396-63-7 bears the fluorine substituent at the meta (3-) position of the benzamide ring, distinguishing it from the para (4-) substituted isomer (CAS 590396-72-8). In medicinal chemistry, meta-fluorinated aromatic rings often demonstrate superior metabolic stability compared to para-fluorinated analogs because para-fluorine is more susceptible to cytochrome P450-mediated oxidative defluorination [1]. While no direct metabolic stability data are available for these specific compounds, class-level SAR on fluorinated benzamide-containing molecules supports that the 3-fluoro substitution pattern may reduce the risk of metabolic clearance issues commonly associated with 4-fluoro congeners [1].

Positional isomerism Metabolic stability Target selectivity Fluorine SAR

Benzoxazole Acylthiourea Scaffold Validation for DUSP1 Inhibition: Evidence from Published SAR Series

A published structure-activity relationship study identified the benzoxazole acylthiourea scaffold as a validated pharmacophore for DUSP1 (dual-specificity phosphatase 1) inhibition through structure-based virtual screening [1]. A series of analogs were synthesized and evaluated, confirming that modifications to the acyl group (including substituted benzamides) modulate DUSP1 inhibitory activity [1]. CAS 590396-63-7 falls within this validated scaffold class, providing a literature-supported basis for DUSP1-related research. However, no specific IC50 data for this exact compound against DUSP1 have been reported [1]. This scaffold validation supports the compound's relevance for phosphatase inhibition studies, but users should exercise caution when extrapolating potency without experimental confirmation.

DUSP1 inhibition Benzoxazole Acylthiourea Scaffold validation

Recommended Research Application Scenarios for N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-fluorobenzamide Based on Available Evidence


Kinase Inhibitor Screening in Angiogenesis-Focused Drug Discovery

Based on SEA predictions indicating potential affinity for VEGFR2 (KDR) and PDGFRA [1], CAS 590396-63-7 is a suitable candidate for inclusion in kinase inhibitor screening panels targeting angiogenesis pathways. The compound's predicted multi-kinase profile may offer a starting point for developing dual VEGFR2/PDGFRA inhibitors, which are of interest in oncology. Researchers should validate predicted targets experimentally before drawing conclusions about potency or selectivity.

DUSP1 Phosphatase Inhibition Studies

The benzoxazole acylthiourea scaffold has been validated for DUSP1 inhibition in published SAR studies [2]. CAS 590396-63-7, featuring a 3-fluorobenzamide moiety, represents a specific substitution variant within this validated scaffold. Researchers investigating DUSP1 as a therapeutic target in cancer or inflammatory diseases may consider this compound for SAR expansion studies, with the recognition that experimental IC50 determination against DUSP1 is required.

Comparative Metabolic Stability Profiling of Fluoro-Substituted Benzamide Positional Isomers

The 3-fluoro (meta) substitution pattern of CAS 590396-63-7 provides a direct comparator for metabolic stability studies against its 4-fluoro (para) isomer (CAS 590396-72-8) [3]. Procurement of both positional isomers enables head-to-head microsomal or hepatocyte stability assays to experimentally determine whether meta-fluorination confers the predicted metabolic advantage. Such data can inform lead optimization decisions in programs where benzamide-containing scaffolds are pursued.

Halogen-Substitution SAR Studies: Fluoro vs. Chloro Benzamide Analogs

CAS 590396-63-7 (3-fluoro, MW 419.47) and its 3-chloro analog (CAS 590396-64-8, MW 435.93) form a matched molecular pair for investigating the impact of halogen identity on target binding, cellular permeability, and metabolic stability. Comparative procurement of both compounds enables systematic SAR exploration, which is particularly relevant given the distinct electronegativity and steric properties of fluorine versus chlorine.

Quote Request

Request a Quote for N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.